molecular formula C23H25N3O4 B11163675 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11163675
M. Wt: 407.5 g/mol
InChI Key: BNYGJHOAJKNXNF-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O4/c27-21-13-16(15-26(21)17-7-2-1-3-8-17)22(28)25-20-11-5-4-10-19(20)23(29)24-14-18-9-6-12-30-18/h1-5,7-8,10-11,16,18H,6,9,12-15H2,(H,24,29)(H,25,28)

InChI Key

BNYGJHOAJKNXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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